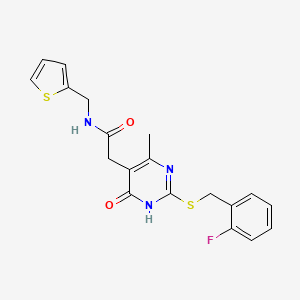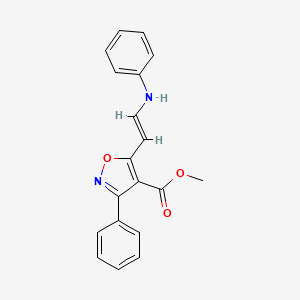
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate (M5PIPC) is a synthetic molecule that has been used in various scientific research applications. It is a versatile molecule that can be used for a variety of purposes, including as a model compound for studying the effects of chemical reactions on biological systems. M5PIPC has been used for a variety of applications, such as in the study of cell signaling pathways, drug design, and gene expression.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Antimicrobial Activities
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate derivatives have been studied for their antimicrobial properties. For instance, N-substituted phenyl-5-methyl-3-(substituted) phenyl-4-isoxazolyl acylureas derivatives showed good antibacterial activities (Teng Xin-huana, 2010).
Synthesis and Antimicrobial Activity
Novel compounds synthesized from methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate have been shown to possess antimicrobial properties, with some compounds demonstrating significant activity against bacteria such as Staphylococcus aureus (Anita R. Banpurkar et al., 2018).
Immunological Activity
Immunomodulatory Effects
Research on derivatives of methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate has revealed immunomodulatory properties, such as the stimulation of lymphocyte proliferation and modulation of cytokine production (A. Drynda et al., 2014).
Influence on Gene Expression
Studies have explored the effects of these compounds on gene expression, particularly in relation to autoimmune and inflammatory responses, suggesting potential for clinical development (Paulina Płoszaj et al., 2016).
Organic Synthesis
Role in Synthesis
The compound has been used in the synthesis of various heterocyclic compounds, indicating its utility in organic chemistry (T. Celestina et al., 2004).
Structural and Spectral Studies
There have been studies focusing on the structural and spectral analysis of related compounds, which are important for understanding their chemical properties and potential applications (S. Viveka et al., 2016).
Propiedades
IUPAC Name |
methyl 5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-23-19(22)17-16(12-13-20-15-10-6-3-7-11-15)24-21-18(17)14-8-4-2-5-9-14/h2-13,20H,1H3/b13-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZQAGSBXXYFQV-OUKQBFOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid](/img/structure/B2409840.png)
![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)
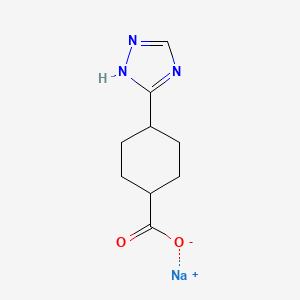
![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)
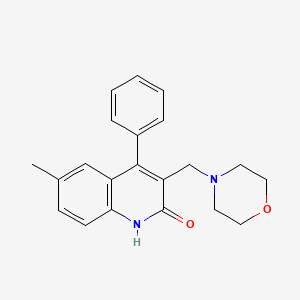
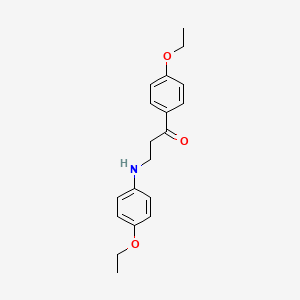
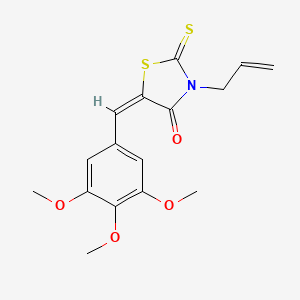
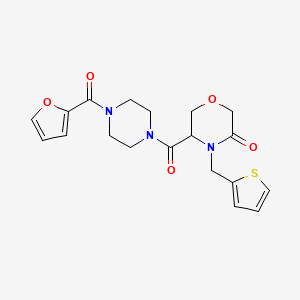
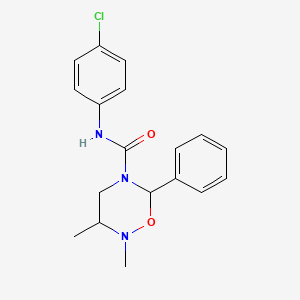
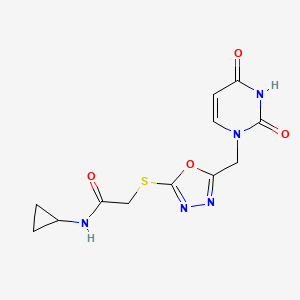
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
